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Compound of Interest

Compound Name: (Rac)-Epoxiconazole

Cat. No.: B7943502 Get Quote

Introduction: (Rac)-Epoxiconazole is a broad-spectrum systemic fungicide belonging to the

triazole class.[1][2] First introduced by BASF in 1993, it is widely used in agriculture to protect a

variety of crops, including cereals, coffee, soybeans, and sugar beets, from a range of fungal

diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes.[2][3][4] Its efficacy

stems from its ability to inhibit the biosynthesis of ergosterol, a critical component of the fungal

cell membrane.[1][5] Chemically, the active substance is a racemic mixture of the (2R,3S) and

(2S,3R) enantiomers, a result of two chiral centers in its structure.[6] This guide provides an in-

depth overview of the synthesis, chemical properties, and mechanism of action of (Rac)-
Epoxiconazole for researchers and professionals in drug and pesticide development.

Chemical and Physical Properties
(Rac)-Epoxiconazole is a colorless, crystalline solid with low solubility in water but higher

solubility in organic solvents like acetone and dichloromethane.[7] It is a stable compound

under normal storage conditions, showing no hydrolysis at neutral or mildly acidic pH over

extended periods.[4]

Table 1: Chemical Identifiers and General Data for (Rac)-Epoxiconazole
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Identifier Value Reference(s)

IUPAC Name

(2RS,3SR)-1-[3-(2-

chlorophenyl)-2,3-epoxy-2-(4-

fluorophenyl)propyl]-1H-1,2,4-

triazole

[6]

CAS Number
135319-73-2 (racemate);

133855-98-8
[6]

Molecular Formula C₁₇H₁₃ClFN₃O [8]

Molecular Weight 329.76 g/mol [8]

Physical Form
White powder / Colorless

crystals
[4]

Purity (Technical) ≥ 970 g/kg [4]

Table 2: Physicochemical Properties of (Rac)-Epoxiconazole

Property Value Conditions Reference(s)

Melting Point 136.2 °C N/A [4][7]

Boiling/Degradation

Point
~310 °C Decomposes [6]

Density 1.38 g/mL 25 °C [4]

Vapor Pressure < 0.01 mPa 20 °C [4]

Water Solubility 6.63 mg/L 20 °C [4]

Solubility in Organic

Solvents ( g/100 mL)

Acetone: 14.4,

Dichloromethane:

29.1, Heptane: 0.04

20 °C [4]

Partition Coefficient

(log P)
3.3 - 3.44 pH 7 [4][7]
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Synthesis of (Rac)-Epoxiconazole
The commercial synthesis of epoxiconazole is a multi-step process that involves the

construction of a substituted propyl chain, attachment of the 1,2,4-triazole ring, and a critical

epoxidation step to form the final oxirane ring structure.[6] Several synthetic routes have been

patented.

Experimental Protocol: A Multi-Step Synthetic Route
The following protocol is adapted from methodologies described in patent literature, outlining a

common pathway to produce (Rac)-Epoxiconazole.[9]

Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethanone (Intermediate 2)

Dissolve 4-fluoroacetophenone (1.0 eq) in a suitable aprotic solvent (e.g., toluene).

Initiate the reaction by adding a few drops of a bromine reagent (e.g., liquid bromine).

Gently heat the mixture to approximately 40-50 °C until the bromine color fades.

Cool the reaction to 0-25 °C.

Slowly add the remaining bromine reagent (1.0-1.1 eq) dropwise or portion-wise while

maintaining the temperature.

Monitor the reaction by GC until the starting material is consumed.

Upon completion, perform a standard work-up involving washing with saturated aqueous

sodium bicarbonate, water, and brine. The organic layer is then dried and concentrated

under vacuum to yield the crude product, Intermediate 2.

Step 2: Synthesis of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Intermediate 3)

Dissolve Intermediate 2 (1.0 eq) in an organic solvent such as N,N-dimethylformamide

(DMF).

Add 1H-1,2,4-triazole (approx. 0.3-0.4x mass of Intermediate 2) and a suitable base (e.g.,

potassium carbonate, approx. 0.5-0.7x mass of Intermediate 2).
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Heat the reaction mixture and maintain at a temperature between 80-150 °C for 2-4 hours.

After the reaction is complete, cool the mixture and perform a work-up by partitioning

between water and an organic solvent. The organic phase is washed, dried, and evaporated

to yield Intermediate 3.

Step 3 & 4: Preparation of the Grignard or Ylide Reagent (Intermediate 6)

React o-chlorobenzyl chloride with magnesium for a Grignard reagent or triphenylphosphine

followed by a strong base for a Wittig ylide.

Alternatively, a sulfonium ylide can be prepared by reacting o-chlorobenzyl chloride with

potassium iodide to form an iodide intermediate, which is then reacted with dimethyl sulfide.

[9]

Step 5: Final Condensation and Epoxidation

Dissolve Intermediate 3 (1.0 eq) and the ylide (Intermediate 6, approx. 1.0-2.5x mass of

Intermediate 3) in a solvent system like toluene and dimethyl sulfoxide (DMSO).[9]

Add a strong base, such as potassium hydroxide or sodium hydroxide, portion-wise.

Heat the reaction to 80-110 °C for 2-3 hours. The reaction proceeds via a Darzens-type

condensation to form the epoxide ring.

Monitor the reaction for the disappearance of Intermediate 3.

After completion, cool the reaction, add water, and separate the layers. The organic layer is

washed, dried, and concentrated.

The crude product is purified by recrystallization from a solvent like methanol to yield (Rac)-
Epoxiconazole as a white solid.

Alternative "Green" Epoxidation Step
An alternative final step involves the epoxidation of an olefin precursor, (Z)-3-(1H-1,2,4-

triazole)-2-(4-fluorophenyl)-1-(2-chlorophenyl)propene.[10] This method uses 30% hydrogen
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peroxide as the oxidant in the presence of a manganese(II) complex catalyst, achieving high

yields and offering a more environmentally benign route.[10]

Synthesis Workflow Diagram
Caption: A generalized multi-step synthesis workflow for (Rac)-Epoxiconazole.

Mechanism of Action & Signaling Pathways
Primary Fungicidal Action
The primary mode of action for epoxiconazole, like other triazole fungicides, is the inhibition of

sterol biosynthesis in fungi.[6] It specifically targets and inhibits the enzyme lanosterol 14α-

demethylase (CYP51), a crucial cytochrome P450 enzyme.[4][11] This enzyme is responsible

for converting lanosterol to ergosterol. Ergosterol is an essential structural component of the

fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking its synthesis,

epoxiconazole disrupts membrane integrity and function, leading to abnormal fungal growth

and ultimately cell death.[1] This mechanism provides both preventative and curative action

against fungal infections.[6][12]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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